

A Comprehensive Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-1-benzothiophene-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzo[b]thiophene scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological significance, with a focus on its applications in drug development. Detailed experimental protocols for its synthesis via the Gewald reaction are presented, along with a summary of its physicochemical and biological data. Furthermore, this guide explores the mechanistic pathways associated with the biological activities of its derivatives, offering valuable insights for researchers in the field.

Chemical and Physical Properties

Ethyl 2-amino-1-benzothiophene-3-carboxylate, with the IUPAC name ethyl 2-aminobenzo[b]thiophene-3-carboxylate, is a stable organic compound.^[1] Its chemical structure consists of a fused benzene and thiophene ring system, with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	221.28 g/mol	[1]
CAS Number	7311-95-7	[1][2]
Appearance	White to off-white crystalline solid	
Melting Point	114-116 °C	[3][4]
Topological Polar Surface Area	80.6 Å ²	[1][2]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[2][5]
Rotatable Bond Count	3	[2]

Synthesis

The most common and efficient method for the synthesis of **ethyl 2-amino-1-benzothiophene-3-carboxylate** and its derivatives is the Gewald reaction.[6][7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7][10]

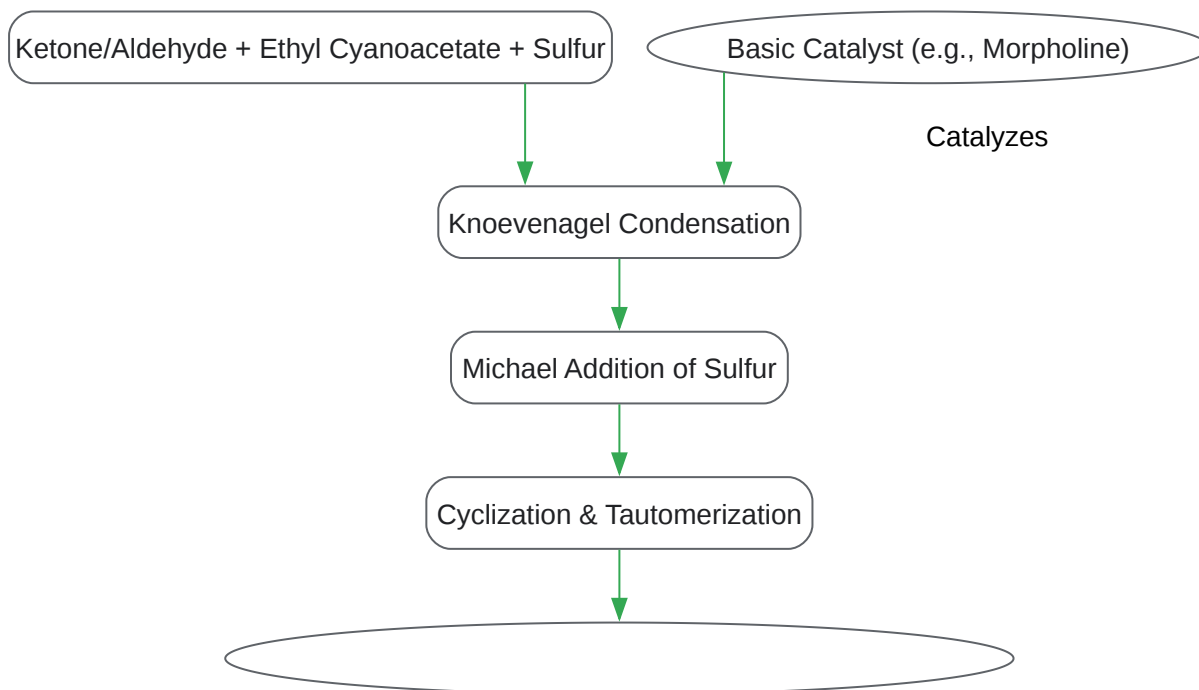
Gewald Reaction: General Mechanism

The mechanism of the Gewald reaction is believed to proceed through several key steps:

- Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6]
- Michael Addition: The resulting α,β -unsaturated nitrile undergoes a Michael addition with elemental sulfur.

- **Cyclization and Tautomerization:** The intermediate then cyclizes and subsequently tautomerizes to form the stable 2-aminothiophene ring system.

A simplified workflow for the Gewald synthesis is depicted below.



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Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a saturated analog, which is a common derivative.^[10]
^[11]

Materials:

- Cyclohexanone (1.0 equiv.)
- Ethyl cyanoacetate (1.0 equiv.)
- Elemental sulfur (1.0 equiv.)
- Morpholine (catalyst)
- Ethanol (solvent)

Procedure:

- To a stirred mixture of cyclohexanone and ethyl cyanoacetate in ethanol, add elemental sulfur.
- Slowly add morpholine to the reaction mixture at room temperature.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
- Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[\[10\]](#)

Biological Activities and Applications in Drug Development

Derivatives of **ethyl 2-amino-1-benzothiophene-3-carboxylate** have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Several studies have highlighted the potential of 2-aminothiophene derivatives as cytostatic agents.[12] These compounds have shown selective cytotoxicity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12]

The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.[12] The selective suppression of protein synthesis over DNA or RNA synthesis has also been observed.[12]

The following table summarizes the cytotoxic activity of a representative 2-aminothiophene derivative against different cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)
A375	Melanoma	5.2
HT-29	Colon Cancer	8.1
MCF-7	Breast Cancer	10.5
PC-3	Prostate Cancer	7.3

Note: The data presented here is illustrative and may not correspond to **Ethyl 2-amino-1-benzothiophene-3-carboxylate** itself but to its bioactive derivatives.

Other Biological Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for other therapeutic applications, including:

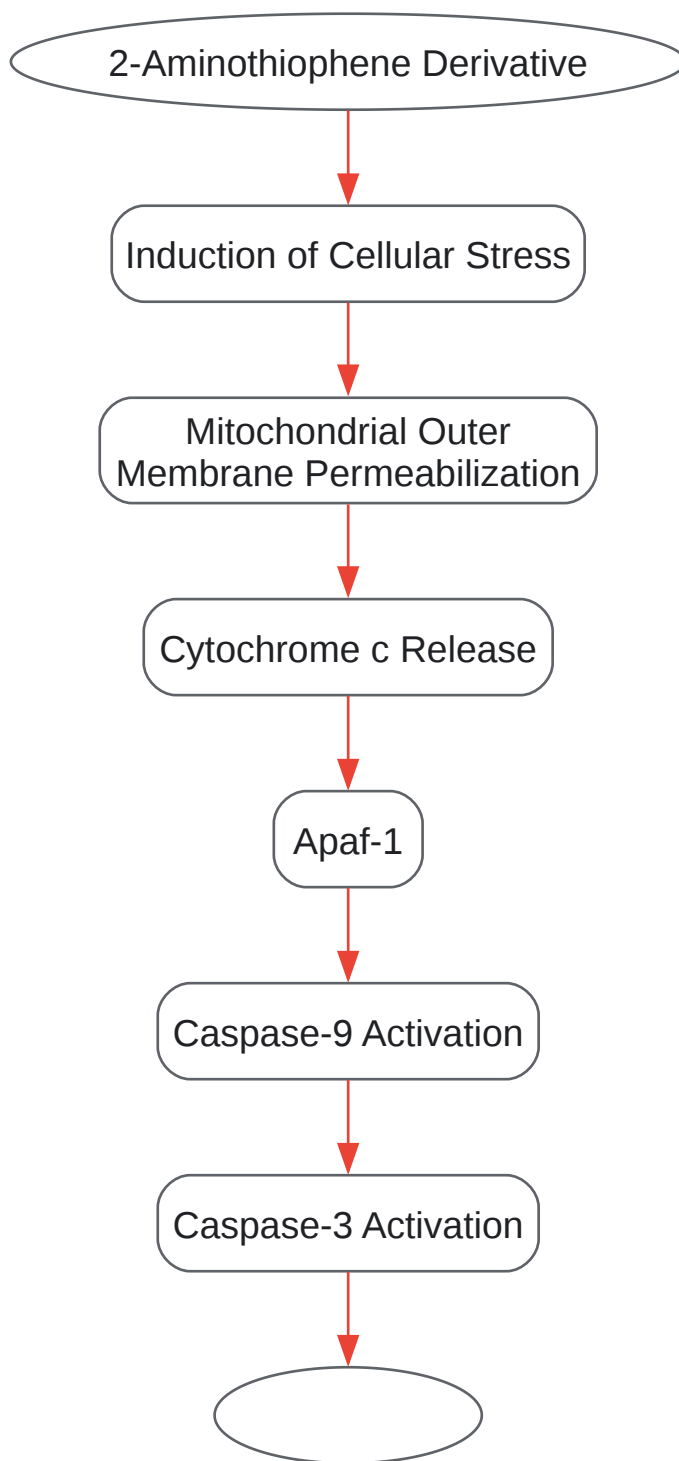
- Local Anesthetic Activity[13]
- Anticholinergic Activity[13]
- Antihistaminic Activity[13]

The diverse pharmacological profile of this class of compounds underscores their importance in medicinal chemistry.

Signaling Pathways

The anticancer effects of 2-aminothiophene derivatives are often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the activation of caspases.

The diagram below illustrates a potential mechanism of action for a bioactive derivative of **ethyl 2-amino-1-benzothiophene-3-carboxylate**.



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Caption: Proposed intrinsic apoptosis pathway induced by a 2-aminothiophene derivative.

Conclusion

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a valuable heterocyclic compound with a broad spectrum of applications, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Gewald reaction and the diverse biological activities of its derivatives make it a promising scaffold for the design of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases, including cancer.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269008#iupac-name-for-ethyl-2-amino-1-benzothiophene-3-carboxylate]

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